molecular formula C8H10N2O3 B15243468 2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid

2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid

Cat. No.: B15243468
M. Wt: 182.18 g/mol
InChI Key: GSWQSHXFJPLRKA-UHFFFAOYSA-N
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Description

2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid is a heterocyclic compound that features a pyrano-pyrazole core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a subject of research in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid typically involves the annulation of the pyrano ring to an existing pyrazole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrazole ring. For example, the compound can be synthesized by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrazole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrano[3,4-c]pyrroles: These compounds share a similar pyrano core structure but differ in the attached functional groups.

    Pyrazole derivatives: Compounds with a pyrazole ring and various substituents.

Uniqueness

2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid is unique due to its specific combination of the pyrano and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid

InChI

InChI=1S/C8H10N2O3/c11-8(12)1-5-3-13-4-7-6(5)2-9-10-7/h2,5H,1,3-4H2,(H,9,10)(H,11,12)

InChI Key

GSWQSHXFJPLRKA-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CO1)NN=C2)CC(=O)O

Origin of Product

United States

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